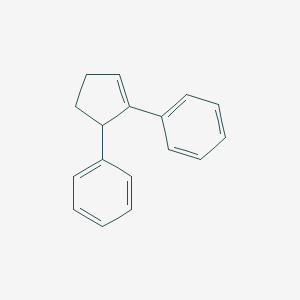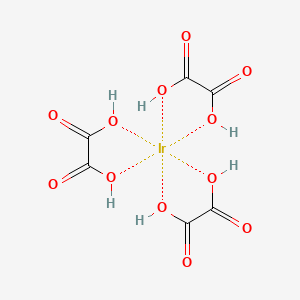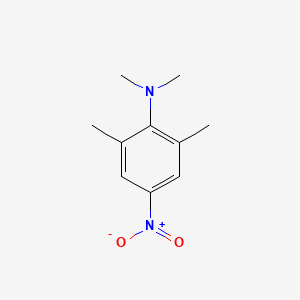
1,1'-(Cyclopent-2-ene-1,2-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene is an organic compound with the molecular formula C17H16 It consists of a cyclopentene ring fused to two benzene rings
Vorbereitungsmethoden
The synthesis of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene typically involves the reaction of cyclopentadiene with benzene derivatives under specific conditions. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a benzene derivative to form the desired compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction .
Analyse Chemischer Reaktionen
1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets. For example, it has been shown to modulate GABAA receptors, which are widely distributed throughout the central nervous system. This modulation can influence inhibitory neurotransmission mediated by the release of gamma-aminobutyric acid (GABA), a dominant inhibitory neurotransmitter at the GABAergic synapse .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene can be compared with other similar compounds, such as:
1,1’-(Propane-1,2-diyl)dibenzene: This compound has a similar structure but with a propane linkage instead of a cyclopentene ring.
1,1’-(Ethene-1,2-diyl)dibenzene: This compound features an ethene linkage and has been studied for its binding affinity to GABAA receptors.
The uniqueness of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene lies in its cyclopentene ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
35115-46-9 |
|---|---|
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(2-phenylcyclopent-2-en-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-12,17H,7,13H2 |
InChI-Schlüssel |
BLSGDOIUCWPGSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)












